molecular formula C17H21ClN2O2 B5342385 (1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol

(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol

Cat. No. B5342385
M. Wt: 320.8 g/mol
InChI Key: MJIXGOYGJKDVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of (1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is believed to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, leading to an improvement in mood and a reduction in anxiety. Additionally, it has been shown to have a low affinity for other neurotransmitter receptors, reducing the risk of side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol in lab experiments is its high selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in the brain. However, its high potency can also make it difficult to control the dosage, leading to potential toxicity in animal models.

Future Directions

There are several potential future directions for research on (1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol. One area of interest is the development of more selective and potent SSRI compounds for the treatment of depression and anxiety disorders. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in other areas of medicine. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound in animal models.

Synthesis Methods

The synthesis of (1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol involves the reaction of 3-chlorobenzaldehyde with 2-amino-5-methyl-1,3-oxazole in the presence of sodium ethoxide. The resulting product is then reacted with piperidine and formaldehyde to produce the final compound.

Scientific Research Applications

(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit significant activity as a selective serotonin reuptake inhibitor (SSRI), making it a potential candidate for the treatment of depression and anxiety disorders.

properties

IUPAC Name

[1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-12-16(10-20-7-5-13(11-21)6-8-20)19-17(22-12)14-3-2-4-15(18)9-14/h2-4,9,13,21H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIXGOYGJKDVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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